molecular formula C9H12N2S B15229813 6-Isopropylpyridine-3-carbothioamide

6-Isopropylpyridine-3-carbothioamide

Cat. No.: B15229813
M. Wt: 180.27 g/mol
InChI Key: VHWHWNKXOMHYDN-UHFFFAOYSA-N
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Description

6-Isopropylpyridine-3-carbothioamide is an organic compound with the molecular formula C₉H₁₂N₂S. It is a derivative of pyridine, featuring an isopropyl group at the 6th position and a carbothioamide group at the 3rd position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Isopropylpyridine-3-carbothioamide can be synthesized through a condensation reaction involving pyridine derivatives. One common method involves the reaction of 6-isopropylpyridine-3-carboxylic acid with thioamide reagents under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction parameters to maximize yield and purity. The final product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 6-Isopropylpyridine-3-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Mechanism of Action

The mechanism of action of 6-isopropylpyridine-3-carbothioamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form stable complexes with metal ions, which can be exploited in various catalytic processes .

Comparison with Similar Compounds

  • 6-Isopropoxypyridine-3-carbothioamide
  • Pyridine-2-yl-methylene hydrazine carbothioamide
  • 5-Chloropyridine-2-yl-methylene hydrazine carbothioamide

Comparison: 6-Isopropylpyridine-3-carbothioamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted applications .

Properties

Molecular Formula

C9H12N2S

Molecular Weight

180.27 g/mol

IUPAC Name

6-propan-2-ylpyridine-3-carbothioamide

InChI

InChI=1S/C9H12N2S/c1-6(2)8-4-3-7(5-11-8)9(10)12/h3-6H,1-2H3,(H2,10,12)

InChI Key

VHWHWNKXOMHYDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=C(C=C1)C(=S)N

Origin of Product

United States

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